molecular formula C20H21N3O5S B2815600 3-({4-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-1,3-thiazol-2-yl}carbamoyl)propanoic acid CAS No. 2415499-72-6

3-({4-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-1,3-thiazol-2-yl}carbamoyl)propanoic acid

Cat. No. B2815600
CAS RN: 2415499-72-6
M. Wt: 415.46
InChI Key: FHAMJBNDHFWCOJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a coumarin moiety (a benzopyran-2-one structure), a thiazole ring, and a propanoic acid group . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .


Synthesis Analysis

The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . The synthesis methods are carried out in both classical and non-classical conditions, often under green conditions such as using green solvents, catalysts, and other procedures .


Molecular Structure Analysis

The molecular structure of this compound likely involves a coumarin–thiophene–thiazole moiety . Coumarins or benzopyran-2-ones are a group of nature-occurring lactones . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Chemical Reactions Analysis

The compound may display changes in absorption spectra in a basic media . The theoretical calculations were carried out to investigate the deprotonation and protonation mechanisms using density functional theory (DFT) .

Mechanism of Action

While the specific mechanism of action for this compound is not provided, coumarins have been tested for various biological properties including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Future Directions

Given the valuable biological and pharmaceutical properties of coumarins, there is likely to be continued interest in the synthesis and study of coumarin derivatives . This includes the development of new detection methods such as chemosensors .

properties

IUPAC Name

4-[[4-[7-(diethylamino)-2-oxochromen-3-yl]-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-3-23(4-2)13-6-5-12-9-14(19(27)28-16(12)10-13)15-11-29-20(21-15)22-17(24)7-8-18(25)26/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,25,26)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAMJBNDHFWCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({4-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-1,3-thiazol-2-yl}carbamoyl)propanoic acid

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